![molecular formula C13H13NO2 B13814118 3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone is an organic compound with the molecular formula C13H13NO2 It is a benzofuran derivative characterized by the presence of a dimethylamino group and a propenylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone typically involves the reaction of dimethylamine with a suitable precursor, such as 3-chloro-1,2-propanediol, under basic conditions. The reaction is carried out in a solvent mixture of water and methanol, with sodium methoxide as the base. The reaction mixture is stirred at room temperature, followed by heating to reflux to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and ligands.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-thiones: These compounds share a similar structure but contain a thione group instead of a benzofuranone moiety.
Pyrazole Derivatives: These compounds have a five-membered ring with two nitrogen atoms and exhibit similar chemical reactivity.
Uniqueness
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone is unique due to its benzofuranone core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)prop-2-enylidene]-1-benzofuran-2-one |
InChI |
InChI=1S/C13H13NO2/c1-14(2)9-5-7-11-10-6-3-4-8-12(10)16-13(11)15/h3-9H,1-2H3 |
Clave InChI |
BPKSXTSMWQFXME-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC=C1C2=CC=CC=C2OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


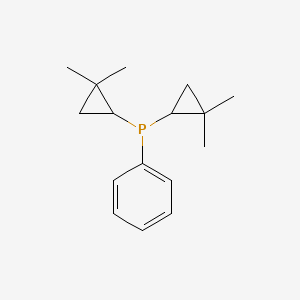
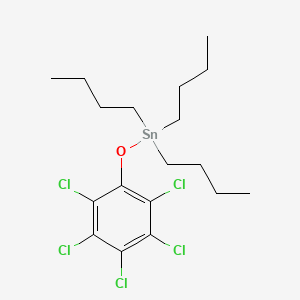

![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
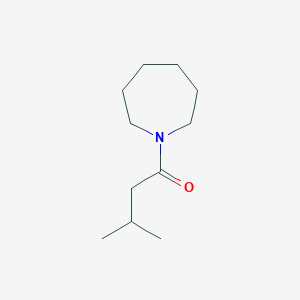
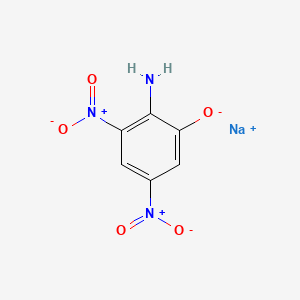
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
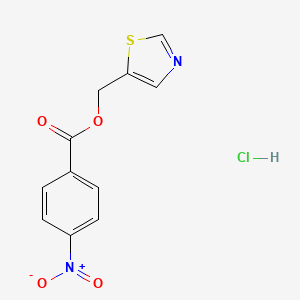
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
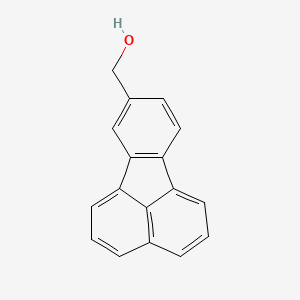
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)

